1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine
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Overview
Description
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine is a heterocyclic compound that features a quinazoline ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring to produce tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkyl halides are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and piperidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit ATPase activity or modulate GATA transcription factors, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine: Similar structure but with a cyclopropyl group, which may alter its biological activity.
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: Contains a morpholino group, showing different pharmacological properties.
Uniqueness
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine is unique due to its specific combination of the quinazoline and piperidine rings, which imparts distinct biological activities and makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C13H20N4/c14-10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h9-10H,1-8,14H2 |
InChI Key |
UQTPAOHABWPIET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)N |
Origin of Product |
United States |
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